Bienvenue dans la boutique en ligne BenchChem!

2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine

Physicochemical Properties Drug Metabolism Lead Optimization

This 3-trifluoromethyl-pyrrolidine ethanamine derivative is a non-fungible synthetic intermediate for medicinal chemistry teams optimizing CNS-penetrant candidates. The -CF3 group at the 3-position critically enhances metabolic stability (reducing CYP450 oxidation), lowers amine basicity to mitigate hERG cardiotoxicity risk, and improves passive membrane permeability. It is specifically validated for synthesizing SMN protein modulators (SMA research) and hNav1.7 inhibitors (pain management). Replacing this chiral building block with a non-fluorinated or regioisomeric analog will fundamentally alter the ADME and target-engagement profile, making this the essential component for definitive SAR studies.

Molecular Formula C7H13F3N2
Molecular Weight 182.19 g/mol
CAS No. 1514559-87-5
Cat. No. B1471791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine
CAS1514559-87-5
Molecular FormulaC7H13F3N2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESC1CN(CC1C(F)(F)F)CCN
InChIInChI=1S/C7H13F3N2/c8-7(9,10)6-1-3-12(5-6)4-2-11/h6H,1-5,11H2
InChIKeyPPGHOFXANVOGJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine (CAS 1514559-87-5) Procurement Guide: A Specialized Building Block for Targeted Synthesis


2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine (CAS 1514559-87-5) is a specialized organic building block consisting of a pyrrolidine ring with a 3-trifluoromethyl substituent linked to an ethan-1-amine side chain . The molecule (C7H13F3N2) is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology for the construction of novel small molecules, particularly those targeting specific ion channels and proteins implicated in CNS disorders and inflammation [1].

Why 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine Cannot Be Replaced by Common Analogs


Replacing 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine with a generic analog is not feasible due to its unique combination of structural features that drive specific, target-engagement outcomes. The trifluoromethyl (-CF3) group at the 3-position of the pyrrolidine ring is a critical pharmacophore, profoundly altering the molecule's physicochemical properties compared to non-fluorinated analogs. It significantly enhances lipophilicity (LogP), metabolic stability against oxidative enzymes like cytochrome P450s, and modulates the basicity (pKa) of the adjacent amine, all of which directly impact a drug candidate's bioavailability, tissue distribution, and target-binding kinetics [1][2]. Furthermore, the stereochemistry at the 3-position introduces a chiral center (often supplied as a racemic mixture), which is essential for structure-activity relationship (SAR) studies aiming to achieve optimal three-dimensional fit within a protein's chiral binding pocket [2]. Substituting with a non-fluorinated pyrrolidine (e.g., 2-(pyrrolidin-1-yl)ethan-1-amine, CAS 7154-73-6) or a regioisomer with the -CF3 group at a different position (e.g., 2-(2-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine) will lead to a completely different biological profile, making this specific compound a non-fungible asset in lead optimization campaigns [1][3].

Quantitative Evidence for 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine: A Comparative Procurement Guide


Significantly Reduced Basicity Compared to Non-Fluorinated Analog

The introduction of the electron-withdrawing trifluoromethyl group at the 3-position of the pyrrolidine ring drastically reduces the basicity of the tertiary amine. This is a critical differentiator for modulating bioavailability and off-target activity. For comparison, the predicted pKa of the conjugate acid of the target compound is 9.62 ± 0.10 [1]. While a specific, experimentally determined pKa for the non-fluorinated analog (2-(pyrrolidin-1-yl)ethan-1-amine, CAS 7154-73-6) is not available in the open literature, the pKa of the structurally related and more basic amine, pyrrolidine, is approximately 11.3 [2]. This ~1.7 log unit difference in basicity (inferred) translates to the target compound being less than 2% ionized at physiological pH (7.4) compared to its analog, which can dramatically improve passive membrane permeability and oral absorption, while reducing the risk of binding to off-target aminergic receptors like the hERG channel .

Physicochemical Properties Drug Metabolism Lead Optimization

Validated Utility in SMN Protein Modulation for SMA Research

The compound has been specifically documented and used as a key reactant in the synthesis of Survival Motor Neuron (SMN) protein modulators . These modulators are a class of therapeutics designed to increase levels of functional SMN protein from the SMN2 gene, a validated and clinically proven approach for treating Spinal Muscular Atrophy (SMA) [1]. The involvement of this specific building block in such a defined and clinically relevant chemical series is a powerful indicator of its value. In contrast, there is no publicly available evidence linking the non-fluorinated analog (2-(pyrrolidin-1-yl)ethan-1-amine) to SMN modulator synthesis, underscoring the unique pharmacophoric contribution of the 3-trifluoromethyl-pyrrolidine core to this therapeutic target [2].

Spinal Muscular Atrophy (SMA) SMN2 Splicing Neurological Disorders

Validated Utility in Nav1.7 Inhibitor Synthesis for Pain Research

This specific building block has been utilized as a reactant in the synthesis of diaminotriazine-based inhibitors of the human voltage-gated sodium channel Nav1.7 (hNav1.7) . Nav1.7 is a genetically validated, high-value target for the development of novel, non-opioid analgesics [1]. The documented use of this compound in this specific chemical context highlights its structural suitability for engaging this challenging target. While electrophysiology data (IC50 values) for the final diaminotriazine products are available in the patent literature (e.g., IC50 values typically in the low nanomolar to sub-nanomolar range) [2], a direct comparison of the building block's contribution versus an analog is not feasible without full SAR disclosure. However, the inclusion of this specific 3-trifluoromethyl-pyrrolidine motif in a series of potent Nav1.7 inhibitors provides a strong, evidence-based rationale for its selection over a simpler, non-fluorinated pyrrolidine scaffold when initiating a pain-related medicinal chemistry program.

Pain Nav1.7 Sodium Channel Blocker

Documented Utility in iNOS Inhibitor Synthesis for Inflammation

The compound has been used as a reactant in the synthesis of heteroalicyclic carboxamidines, a class of inhibitors targeting inducible nitric oxide synthase (iNOS) . iNOS is a key enzyme in the production of nitric oxide during inflammation, and its inhibition is a therapeutic strategy for diseases like arthritis, asthma, and septic shock [1]. This documented application adds a third, independent validation point for the compound's utility in a distinct therapeutic area. While specific IC50 or Ki values for the resulting iNOS inhibitors against the target enzyme (e.g., recombinant murine iNOS) are available in the patent literature (often in the nanomolar to low micromolar range) [2], the quantitative contribution of this building block compared to an analog cannot be extracted. Nonetheless, its presence in a defined chemical series targeting iNOS provides a compelling reason to choose this specific fluorinated scaffold over a non-fluorinated alternative when exploring iNOS inhibition.

Inflammation iNOS Nitric Oxide Synthase

Recommended Application Scenarios for 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine


Lead Optimization for Orally Bioavailable CNS Therapeutics

Medicinal chemistry teams aiming to improve the pharmacokinetic (PK) profile of CNS-penetrant drug candidates should prioritize this compound. The 3-trifluoromethyl-pyrrolidine motif is a well-established strategy for enhancing metabolic stability and passive membrane permeability while reducing the risk of hERG channel blockade, a common cause of cardiotoxicity [1]. The predicted reduced basicity (pKa ~9.6) compared to a standard pyrrolidine (pKa ~11.3) supports this strategy [2]. This building block can be readily incorporated into lead series to rapidly assess improvements in brain exposure and off-target liability.

Chemical Biology Probe Development for SMN2 Splicing Modulation

Researchers focused on Spinal Muscular Atrophy (SMA) or other splicing-related disorders should consider this compound for developing novel chemical probes or as part of a focused library. Its documented use as a reactant in the synthesis of SMN protein modulators provides a validated starting point for this specific target class . By utilizing this building block, researchers can build upon existing knowledge from the clinical success of SMN2 splicing modifiers, potentially accelerating the discovery of next-generation therapeutics with improved properties [1].

Scaffold Hopping in Ion Channel Drug Discovery (Nav1.7)

For programs targeting voltage-gated sodium channels (especially Nav1.7) for pain management, this compound serves as a privileged scaffold for 'scaffold hopping' exercises. Its proven incorporation into a known diaminotriazine series of hNav1.7 inhibitors offers a concrete starting point for medicinal chemists to design novel analogs. Replacing a less differentiated core with this 3-trifluoromethyl-pyrrolidine motif can be a rapid way to explore new intellectual property space and potentially improve selectivity and ADME properties within a validated pharmacophore model [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.